

# "IUPAC name and structure of 3,4-Difluoro isopropyl U-47700"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

Cat. No.: B10818934 Get Quote

# In-Depth Technical Guide: 3,4-Difluoro isopropyl U-47700

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the synthetic opioid **3,4-Difluoro isopropyl U-47700**. As a structural analog of U-47700, a potent  $\mu$ -opioid receptor agonist, this compound is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. This document outlines its chemical identity, and while specific biological data and experimental protocols for this particular analog are limited in published literature, we present representative methodologies and data from closely related compounds to provide a foundational understanding for research and development.

## **Chemical Identity and Structure**

IUPAC Name: rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-benzamide[1][2]

CAS Number: 2752265-46-4[1][2]

• Molecular Formula: C18H26F2N2O[1][2]



- Molecular Weight: 324.4 g/mol [1]
- Chemical Structure:
  - SMILES: FC1=C(C=CC(C(N(C(C)C)[C@@H]2CCCC[C@H]2N(C)C)=O)=C1)F[1][2]
  - InChl: InChl=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1[1][2]

**3,4-Difluoro isopropyl U-47700** is categorized as a "utopioid," indicating its expected activity as a  $\mu$ -opioid receptor agonist, similar to its parent compound U-47700.[1][3]

## **Quantitative Data Summary**

Specific quantitative biological data for **3,4-Difluoro isopropyl U-47700** is not readily available in the peer-reviewed literature. However, data for the parent compound U-47700 and its metabolites provide a valuable reference for predicting its potential activity.



| Compound                        | Receptor                                 | Assay Type | Value | Unit | Reference |
|---------------------------------|------------------------------------------|------------|-------|------|-----------|
| U-47700                         | μ-opioid                                 | Ki         | 11.1  | nM   | [1]       |
| δ-opioid                        | Ki                                       | 1220       | nM    | [1]  |           |
| к-opioid                        | Ki                                       | 287        | nM    | [1]  |           |
| μ-opioid                        | ED50<br>(analgesia,<br>rats)             | 0.5        | mg/kg | [4]  |           |
| μ-opioid                        | ED <sub>50</sub><br>(catalepsy,<br>rats) | 1.7        | mg/kg | [4]  |           |
| N-desmethyl-<br>U-47700         | μ-opioid                                 | Ki         | 206   | nM   | [1][4]    |
| N,N-<br>didesmethyl-<br>U-47700 | μ-opioid                                 | Ki         | 4080  | nM   | [1][4]    |
| Morphine                        | μ-opioid                                 | Ki         | 2.7   | nM   | [1]       |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **3,4-Difluoro isopropyl U-47700** are not explicitly published. However, the following sections describe generalizable methods used for the characterization of U-47700 and other synthetic opioids, which can be adapted for the study of this analog.

## **Synthesis**

The synthesis of U-47700 analogs typically involves the coupling of a substituted benzoyl chloride with the appropriate N-substituted-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. For **3,4-Difluoro isopropyl U-47700**, this would likely involve the reaction of 3,4-difluorobenzoyl chloride with N-isopropyl-(1R,2R)-N',N'-dimethylcyclohexane-1,2-diamine.

## **In Vitro Biological Assays**



#### 1. Radioligand Binding Assays:

 Objective: To determine the binding affinity (Ki) of the compound for opioid receptors (μ, δ, and κ).

#### Methodology:

- Prepare membrane homogenates from rat brain tissue or cells expressing the specific human opioid receptor.
- Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of the test compound.
- After incubation, separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the filters using liquid scintillation counting.
- Calculate the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[1]

#### 2. [35S]GTPyS Binding Assay:

 Objective: To assess the functional activity (potency and efficacy) of the compound as a Gprotein coupled receptor agonist.

#### Methodology:

- Use cell membranes expressing the opioid receptor of interest.
- Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.
- Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPyS on the Gα subunit.
- Measure the amount of bound [35S]GTPyS by liquid scintillation counting.



 Generate concentration-response curves to determine the EC<sub>50</sub> (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.

# **In Vivo Pharmacological Assays**

- 1. Analgesia Assessment (Hot Plate Test):
- Objective: To evaluate the antinociceptive effects of the compound in an animal model.
- Methodology:
  - Administer the test compound to rodents (e.g., rats or mice) via a specific route (e.g., subcutaneous injection).
  - At predetermined time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
  - Measure the latency to a nociceptive response (e.g., paw licking or jumping).
  - An increase in the response latency is indicative of an analgesic effect.
  - Determine the ED<sub>50</sub> value (the dose that produces a maximal effect in 50% of the subjects).[1]
- 2. Pharmacokinetic Analysis:
- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- · Methodology:
  - Administer a single dose of the compound to cannulated rats.
  - Collect blood samples at various time points post-administration.
  - Analyze the plasma concentrations of the parent compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]



Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
 Tmax (time to maximum concentration), and half-life (t1/2).[1]

# **Signaling Pathways and Logical Relationships**

As a presumed  $\mu$ -opioid receptor agonist, **3,4-Difluoro isopropyl U-47700** is expected to activate the same signaling pathways as other opioids like morphine and U-47700. Upon binding to the  $\mu$ -opioid receptor (a Gi/o-coupled G-protein coupled receptor), it would initiate a cascade of intracellular events leading to its analgesic and other physiological effects.



Click to download full resolution via product page

Caption: Presumed signaling pathway of 3,4-Difluoro isopropyl U-47700.

The following diagram illustrates a general experimental workflow for the characterization of a novel synthetic opioid.





Click to download full resolution via product page

Caption: General workflow for novel synthetic opioid characterization.

## **Conclusion**

**3,4-Difluoro isopropyl U-47700** is a synthetic opioid with a chemical structure that strongly suggests activity as a  $\mu$ -opioid receptor agonist. While direct experimental data for this specific analog is currently lacking in the public domain, the established methodologies for the synthesis, in vitro, and in vivo characterization of its parent compound, U-47700, provide a clear roadmap for future research. The provided data on related compounds and the outlined experimental protocols serve as a valuable resource for scientists and researchers investigating the pharmacology and toxicology of this and other novel synthetic opioids. Further research is necessary to fully elucidate the specific binding affinities, functional activities, and pharmacokinetic profiles of **3,4-Difluoro isopropyl U-47700**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["IUPAC name and structure of 3,4-Difluoro isopropyl U-47700"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818934#iupac-name-and-structure-of-3-4-difluoro-isopropyl-u-47700]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com